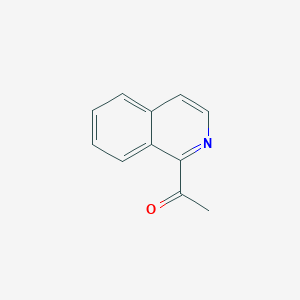
1-(Isoquinolin-1-yl)ethanone
Cat. No. B1590090
Key on ui cas rn:
58022-21-2
M. Wt: 171.19 g/mol
InChI Key: UBOQZJCKVLWPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06043248
Procedure details


Methyl magnesium bromide in ether (8.1 ml, 24.3 mmole) is dissolved in 16 ml tetrahydrofuran in an oven dried 100 ml two neck round bottom flask under nitrogen. The solution is cooled to 0° C., is diluted with 8 ml diethyl ether, and is treated with 1-isoquinoline carbonitrile (3.0 g, 19.5 mmole). The reaction is warmed to reflux for one hour, is cooled to 0° C., and is quenched with 20 ml 6 M hydrochloric acid. The reaction mixture is warmed to 50° C. for two hours, is cooled, and is poured into 75 ml 2N sodium hydroxide. The mixture is extracted with 3×80 ml ethyl acetate and the combined organics are dried over potassium carbonate. The dried organics are concentrated in vacuo to a crude amber oil. The crude material is chromatographed over 150 g silica gel (230-400 mesh), eluting with 10% acetone/hexane, while collecting 22 ml fractions. Fractions 16-26 are combined and concentrated to provide 2.1 g (62%) of 1-acetylisoquinoline.




Name
Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Mg]Br.CC[O:6][CH2:7][CH3:8].C1(C#N)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][N:10]=1>O1CCCC1>[C:7]([C:8]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][N:10]=1)(=[O:6])[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
|
Name
|
|
|
Quantity
|
8.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=NC=CC2=CC=CC=C12)C#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried 100 ml two neck round bottom flask under nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is diluted with 8 ml diethyl ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is quenched with 20 ml 6 M hydrochloric acid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is warmed to 50° C. for two hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is poured into 75 ml 2N sodium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted with 3×80 ml ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organics are dried over potassium carbonate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The dried organics are concentrated in vacuo to a crude amber oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material is chromatographed over 150 g silica gel (230-400 mesh)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 10% acetone/hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while collecting 22 ml fractions
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=NC=CC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.1 g | |
| YIELD: PERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
